4,7-dimethyl-1,5-dioxido-[1,2,5]oxadiazolo[3,4-d]pyridazine-5,6-diium 6-oxide
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Overview
Description
4,7-dimethyl-1,5-dioxido-[1,2,5]oxadiazolo[3,4-d]pyridazine-5,6-diium 6-oxide is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields
Scientific Research Applications
4,7-dimethyl-1,5-dioxido-[1,2,5]oxadiazolo[3,4-d]pyridazine-5,6-diium 6-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-1,5-dioxido-[1,2,5]oxadiazolo[3,4-d]pyridazine-5,6-diium 6-oxide typically involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid . This reaction forms the oxadiazolopyridazine core, which can then be further modified to introduce the desired functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-1,5-dioxido-[1,2,5]oxadiazolo[3,4-d]pyridazine-5,6-diium 6-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are typically employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce lower oxides or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Mechanism of Action
The mechanism by which 4,7-dimethyl-1,5-dioxido-[1,2,5]oxadiazolo[3,4-d]pyridazine-5,6-diium 6-oxide exerts its effects involves its interaction with molecular targets such as soluble guanylate cyclase. The compound can generate nitric oxide, which activates guanylate cyclase, leading to various physiological effects . This mechanism is particularly relevant in the context of its relaxant activity in smooth muscle tissues.
Comparison with Similar Compounds
Similar Compounds
4,7-dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione: This compound is a precursor in the synthesis of 4,7-dimethyl-1,5-dioxido-[1,2,5]oxadiazolo[3,4-d]pyridazine-5,6-diium 6-oxide and shares a similar core structure.
4,7-dimethyl-1,2,5-oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide:
Uniqueness
This compound is unique due to its specific functional groups and oxidation states, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4,7-dimethyl-1,5-dioxido-[1,2,5]oxadiazolo[3,4-d]pyridazine-5,6-diium 6-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c1-3-5-6(10(13)14-7-5)4(2)9(12)8(3)11/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUFURQFLHHQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NON2[O-])C(=[N+]([N+]1=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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